2-Amino-5-chlorothiazole hydrochloride
Overview
Description
2-Amino-5-chlorothiazole hydrochloride is a chemical compound with the molecular formula C3H3ClN2S · HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its applications in the synthesis of biologically active thiazole derivatives and has been used as a starting reagent in various chemical reactions .
Mechanism of Action
Target of Action
It is known to be used as a starting reagent in the synthesis of biologically active thiazole derivatives .
Mode of Action
It is used as a reactant for the preparation of biologically active thiazole derivatives .
Biochemical Pathways
It is known to be involved in the synthesis of 2-chloro-6-methylimidazo [2,1-b]thiazole .
Result of Action
It is known to be used in the synthesis of biologically active thiazole derivatives .
Biochemical Analysis
Biochemical Properties
2-Amino-5-chlorothiazole hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 2-chloro-6-methylimidazo[2,1-b]thiazole, which is a biologically active thiazole derivative . The interactions of this compound with these biomolecules are crucial for its function in biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce changes in cellular activities, which are essential for understanding its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. These interactions lead to changes in gene expression and other molecular processes, highlighting the compound’s versatility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for its safe and effective use in research and potential clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for its role in biochemical processes and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its function and efficacy in biochemical research .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-chlorothiazole hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminothiazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar chlorinating agents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chlorothiazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different thiazole derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various thiazole derivatives with different functional groups.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-5-chlorothiazole hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-5-chlorothiazole hydrochloride can be compared with other thiazole derivatives:
2-Amino-5-methylthiazole: Similar structure but with a methyl group instead of a chlorine atom.
2-Amino-5-nitrothiazole: Contains a nitro group, leading to different chemical properties and applications.
2-Aminothiazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its chlorine atom, which makes it a versatile intermediate for the synthesis of various biologically active compounds .
Properties
IUPAC Name |
5-chloro-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S.ClH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMGFQYVLSQTKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55506-37-1, 64415-16-3 | |
Record name | 2-Thiazolamine, 5-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55506-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiazolamine, 5-chloro-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64415-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60204087 | |
Record name | 2-Thiazolamine, 5-chloro-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55506-37-1 | |
Record name | 2-Thiazolamine, 5-chloro-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055506371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiazolamine, 5-chloro-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-chlorothiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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